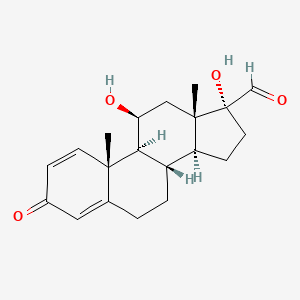
17-Deshydroxyacetyl 17-Carbonyl Prednisolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Deshydroxyacetyl 17-Carbonyl Prednisolone involves multiple steps, starting from prednisolone. The key steps include selective oxidation and reduction reactions to modify the functional groups at specific positions on the steroid backbone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: 17-Deshydroxyacetyl 17-Carbonyl Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various derivatives of prednisolone with modified functional groups, which can be further utilized in pharmaceutical applications .
科学的研究の応用
17-Deshydroxyacetyl 17-Carbonyl Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of 17-Deshydroxyacetyl 17-Carbonyl Prednisolone involves binding to glucocorticoid receptors in the cytoplasm of target cells. This complex translocates to the nucleus, where it interacts with DNA to modulate gene transcription. The compound up-regulates the expression of anti-inflammatory proteins and represses pro-inflammatory proteins, thereby exerting its anti-inflammatory and immunosuppressive effects .
類似化合物との比較
- Prednisolone
- Prednisone
- Methylprednisolone
- Dexamethasone
Comparison: Compared to other similar compounds, 17-Deshydroxyacetyl 17-Carbonyl Prednisolone has unique structural modifications that enhance its stability and bioavailability. These modifications also contribute to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C20H26O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbaldehyde |
InChI |
InChI=1S/C20H26O4/c1-18-7-5-13(22)9-12(18)3-4-14-15-6-8-20(24,11-21)19(15,2)10-16(23)17(14)18/h5,7,9,11,14-17,23-24H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-,20-/m0/s1 |
InChIキー |
FNHIZNQCGNCRTM-OWLVHUDESA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C=O)O)CCC4=CC(=O)C=C[C@]34C)O |
正規SMILES |
CC12CC(C3C(C1CCC2(C=O)O)CCC4=CC(=O)C=CC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


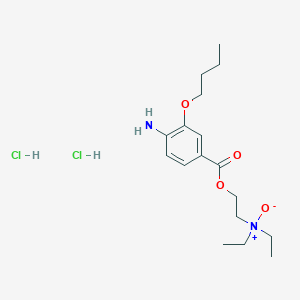



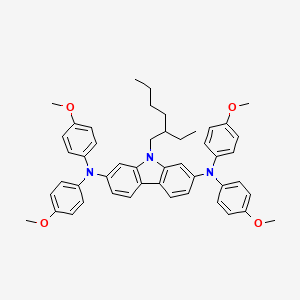
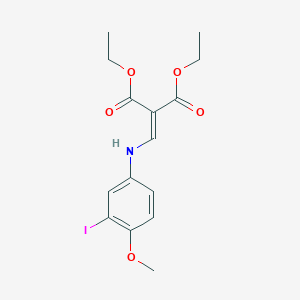
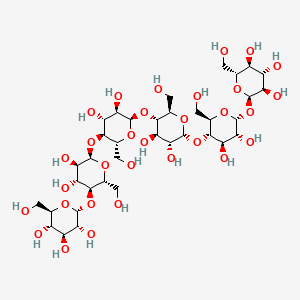
![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;hydrogen sulfate](/img/structure/B13432121.png)
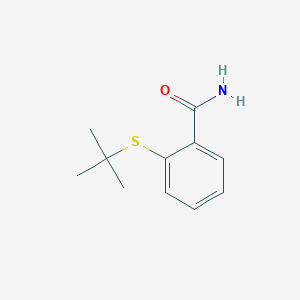
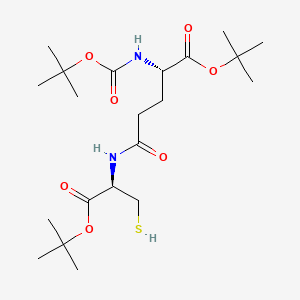
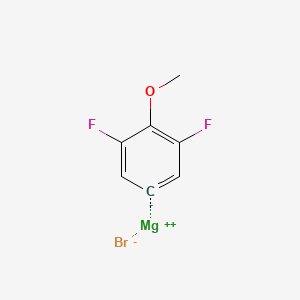
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
